Ricinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ricinine as a Marker for Ricin Detection

Due to its consistent presence alongside ricin in castor plant tissues, ricinine serves as a valuable tool for forensic scientists and researchers alike. By detecting ricinine, scientists can indirectly identify the presence of ricin. This is particularly useful in situations like forensic investigations where isolating and handling ricin directly poses a safety hazard [].

Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to measure ricinine levels in samples suspected to contain ricin. The presence and concentration of ricinine can then be used to estimate the amount of ricin present [].

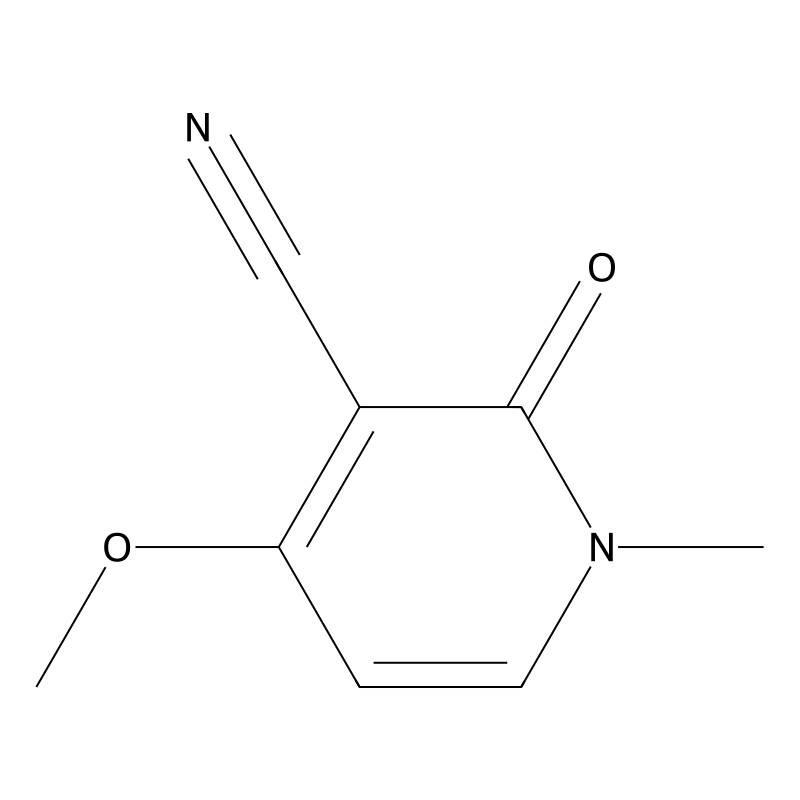

Ricinine is a toxic alkaloid primarily derived from the seeds of the castor plant, Ricinus communis. It was first isolated in 1864 by chemist Tuson and is characterized as a pyridine alkaloid with a chemical formula of . Ricinine exhibits a melting point range of 170-180 °C at 20 mmHg and is notable for its sublimation properties. Unlike many other alkaloids, ricinine does not form salts and can be precipitated using iodine or mercuric chloride solutions, but not with Mayer's reagent .

Ricin is a highly toxic substance. Inhalation, ingestion, or injection can be fatal []. The following data highlights the dangers of ricin:

- Lethal Dose (LD50): 22 micrograms per kilogram of body weight (mice, intraperitoneal injection) []. This value is exceptionally low, indicating high toxicity.

- Symptoms of Exposure: Vary depending on exposure route, but can include nausea, vomiting, diarrhea, difficulty breathing, and eventually death [].

Ricinine undergoes various chemical transformations, including hydrolysis, which yields methanol and ricininic acid when treated with alkali . Its synthesis has been explored through different methods, including the reaction of cyanoacetyl chloride with precursors like 3-picoline 1-oxide, leading to various intermediates before arriving at ricinine . Additionally, ricinine can be methylated to form derivatives that may enhance its biological activity .

Ricinine is known for its diverse biological effects. It has demonstrated insecticidal properties and has been studied for its neurotoxic effects, including inducing seizures in animal models . Chronic exposure to ricinine has been linked to severe toxic reactions such as liver and kidney damage, convulsions, hypotension, and potentially fatal outcomes . Its mechanism of action includes inhibition of acetylcholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system .

Several synthesis methods for ricinine have been documented:

- From Cyanoacetyl Chloride: Utilizing intermediates like malonamoyl chloride and cyanoketene to yield ricinine through a series of transformations .

- From 3-Picoline 1-Oxide: Involves multiple steps including nitration and chlorination to arrive at the final compound .

- Multicomponent Reactions: Recent approaches involve the use of primary amines with ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in the presence of sodium ethoxide to produce N-derivatives of ricinine .

Ricinine has potential applications in various fields:

- Insecticides: Its insecticidal properties make it a candidate for agricultural applications.

- Biomarker for Poisoning: Ricinine serves as a biomarker for ricin poisoning, aiding in forensic toxicology .

- Pharmacological Research: Due to its neurotoxic effects and interaction with acetylcholinesterase, it is studied for potential implications in neurological disorders.

Research into ricinine's interactions reveals significant insights into its toxicity and biological mechanisms. Studies have shown that micromolar concentrations can affect neurotransmitter binding in the brain, specifically decreasing the binding of radiolabeled flunitrazepam without altering other receptor bindings . This suggests that ricinine may modulate neurotransmitter systems, contributing to its neurotoxic effects.

Ricinine shares structural similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Toxicity Level |

|---|---|---|---|

| Ricinine | Pyridine Alkaloid | Insecticidal, neurotoxic | High |

| Nicotine | Pyridine Alkaloid | Stimulant | Moderate |

| Morphine | Phenanthrene Alkaloid | Analgesic | High |

| Quinine | Cinchona Alkaloid | Antimalarial | Moderate |

| Theobromine | Xanthine Alkaloid | Stimulant | Low |

Ricinine's unique profile lies in its dual role as both an insecticide and a neurotoxin, distinguishing it from other alkaloids that may primarily serve therapeutic purposes or exhibit less toxicity.

Precursors and Intermediates

The biosynthetic pathway of ricinine in Ricinus communis involves multiple precursor molecules and intermediates that contribute to the formation of this pyridine alkaloid. Extensive labeling studies have established that ricinine biosynthesis primarily utilizes the de novo pyridine nucleotide pathway and incorporates both four-carbon and three-carbon units [1] [2] [3].

Primary Precursors:

Aspartic acid serves as a fundamental precursor, contributing carbons 2, 3, and 7 of the ricinine molecule [3] [4]. This four-carbon amino acid enters the de novo pyridine biosynthetic pathway and provides the backbone structure for pyridine ring formation. Glycerol and related three-carbon compounds contribute carbons 4, 5, and 6 of ricinine [5]. The incorporation of glycerol-1-14C demonstrated that this three-carbon unit is efficiently utilized, with high activity observed at both carbons 4 and 6 and lower activity at carbon 5 [5].

Pyridine Nucleotide Cycle Intermediates:

Quinolinic acid represents a crucial intermediate in ricinine biosynthesis, serving as the first compound produced from the condensation of the four-carbon and three-carbon units [1] [2]. This compound functions as an intermediate in the de novo pathway for pyridine nucleotide synthesis and can serve as an efficient precursor for ricinine with incorporation rates of approximately 15% [6] [7]. Nicotinic acid and its derivatives, including nicotinic acid mononucleotide and nicotinic acid adenine dinucleotide, also serve as effective precursors with incorporation rates around 10% [6] [7]. NAD itself demonstrates high incorporation efficiency into ricinine, emphasizing the close relationship between pyridine nucleotide metabolism and alkaloid biosynthesis [6].

Direct Precursors:

Ricininic acid, the hydrolyzed form of ricinine lacking the methoxy group, functions as a direct precursor with incorporation rates of 10.0% [3]. This suggests that methylation reactions are involved in the final steps of ricinine formation. N-demethylricinine can be rapidly converted to ricinine through methylation processes, particularly in green leaves where this interconversion is readily observed [8] [9].

Key Enzymes Involved

The biosynthesis of ricinine involves several key enzymes from the pyridine nucleotide pathway, along with specific enzymes responsible for the formation and modification of the alkaloid structure.

De Novo Pathway Enzymes:

Quinolinic acid phosphoribosyltransferase represents the most critical enzyme in ricinine biosynthesis [1] [2]. This enzyme catalyzes the conversion of quinolinic acid to nicotinic acid mononucleotide and shows dramatic developmental regulation. In etiolated seedlings of Ricinus communis, the activity of this enzyme increases 6-fold over a 4-day period, preceding the onset of ricinine biosynthesis by approximately one day [1] [2]. This temporal relationship establishes a strong correlation between enzyme activity and alkaloid production.

Nicotinic acid phosphoribosyltransferase and nicotinamide deamidase maintain activities similar to those found in mature green plants throughout development [1] [2]. These enzymes participate in the pyridine nucleotide cycle, providing the necessary intermediates for ricinine formation.

Methylation and Demethylation Enzymes:

While specific methyltransferases involved in ricinine biosynthesis have not been isolated, the rapid interconversion between ricinine and N-demethylricinine suggests the presence of both N-methyltransferase and N-demethylase activities [8] [9]. O-methylation enzymes are likely involved in the formation of the methoxy group at position 4 of the pyridine ring, based on the incorporation patterns observed with various precursors.

Specialized Alkaloid Biosynthesis Enzymes:

The final steps of ricinine biosynthesis likely involve specialized enzymes that convert pyridine nucleotide intermediates to the unique cyano-pyridone structure. These enzymes have not been definitively characterized but are inferred from the specific structural features of ricinine that distinguish it from standard pyridine nucleotides.

Regulation of Biosynthesis

The regulation of ricinine biosynthesis in Ricinus communis involves complex developmental and temporal controls that coordinate alkaloid production with plant growth and metabolic demands.

Developmental Regulation:

Ricinine biosynthesis shows pronounced developmental regulation, with the most dramatic changes occurring in etiolated seedlings [1] [2]. The ricinine content increases nearly 12-fold over a 4-day period in dark-grown seedlings, representing one of the most significant developmental changes in alkaloid accumulation documented in plants. This increase coincides with the activation of the de novo pyridine nucleotide pathway, specifically through enhanced quinolinic acid phosphoribosyltransferase activity.

The temporal sequence of enzyme activation followed by alkaloid accumulation suggests a coordinated regulatory mechanism. The 6-fold increase in quinolinic acid phosphoribosyltransferase activity precedes ricinine accumulation by approximately 24 hours, indicating that enzyme induction is a prerequisite for alkaloid biosynthesis [1] [2].

Tissue-Specific Regulation:

Different tissues of Ricinus communis exhibit varying capacities for ricinine biosynthesis and accumulation. Excised roots demonstrate the ability to synthesize ricinine from labeled precursors, indicating that biosynthetic capacity is not restricted to aerial tissues [10] [11]. Seeds represent major sites of ricinine accumulation, containing approximately 0.2% of the alkaloid in mature form [12] [13].

The distribution of biosynthetic activity suggests that regulation occurs at both the cellular and organ levels, with specific tissues being programmed for different aspects of ricinine metabolism.

Environmental and Stress Regulation:

Environmental factors significantly influence ricinine biosynthesis regulation. Dark conditions promote increased alkaloid accumulation in seedlings, while light conditions may modulate the extent of biosynthesis [1] [2]. Temperature stress has been shown to affect ricinine content in different cultivars, with some genotypes showing increased cotyledon ricinine content at elevated temperatures (35°C) [14].

Metabolic Transformations

N-demethylation Processes

N-demethylation represents a crucial metabolic transformation in ricinine metabolism, particularly during leaf senescence and alkaloid remobilization processes in Ricinus communis.

Enzymatic N-demethylation:

The conversion of ricinine to N-demethylricinine occurs rapidly in senescent yellow leaves of Ricinus communis [8] [9]. This transformation involves the removal of the N-methyl group from the pyridone ring, producing 3-cyano-4-methoxy-2-pyridone. The reaction appears to be enzymatically catalyzed, as evidenced by its rapid rate and tissue specificity.

N-demethylricinine is not present in green leaves under normal conditions but accumulates when ricinine is metabolized during senescence [8] [9]. The enzyme responsible for this transformation has not been isolated, but the reaction characteristics suggest it belongs to the class of N-demethylases found in plant secondary metabolism.

Physiological Significance:

The N-demethylation process appears to be intimately connected with leaf senescence and nitrogen remobilization. During the aging process, ricinine undergoes N-demethylation in yellow leaves, and the resulting N-demethylricinine can serve as a precursor for ricinine biosynthesis in younger, actively growing tissues [8] [9]. This metabolic interconversion suggests a mechanism for nitrogen conservation and redistribution within the plant.

Reversibility and Metabolic Cycling:

The N-demethylation process is reversible, with N-demethylricinine being rapidly converted back to ricinine when supplied to green leaves [8] [9]. This bidirectional transformation indicates the presence of both N-demethylase and N-methyltransferase activities in Ricinus communis tissues, allowing for dynamic regulation of ricinine metabolism based on developmental and physiological needs.

O-demethylation Reactions

O-demethylation processes in ricinine metabolism involve the removal of methoxy groups from the pyridine ring, representing another important pathway for alkaloid transformation and catabolism.

O-demethylricinine Formation:

O-demethylricinine (N-methyl-3-cyano-4-hydroxy-2-pyridone) has been identified as a metabolite of ricinine in Ricinus communis [15] [16]. This compound results from the removal of the methoxy group at position 4 of the pyridine ring, converting the methoxy substituent to a hydroxyl group. The transformation represents a significant structural modification that alters the chemical properties of the alkaloid.

Enzymatic Mechanisms:

While specific O-demethylases for ricinine have not been isolated from Ricinus communis, analogous enzymes from other plant systems provide insight into potential mechanisms. Plant O-demethylases typically belong to the 2-oxoglutarate/Fe(II)-dependent dioxygenase family and catalyze demethylation through hydroxylation of the O-linked methyl group followed by formaldehyde elimination [17] [18].

The proposed mechanism involves the formation of a reactive iron-oxo intermediate that abstracts a hydrogen atom from the methyl group, followed by hydroxylation and spontaneous formaldehyde release [17] [18]. This mechanism is consistent with the known chemistry of O-demethylation in plant alkaloid metabolism.

Metabolic Significance:

O-demethylation may represent a detoxification or catabolism pathway for ricinine, converting the alkaloid to forms that are more readily degraded or transported. The interconversion between ricinine and O-demethylricinine could also provide a mechanism for modulating alkaloid activity or facilitating translocation between tissues.

Translocation Mechanisms Within Plants

The translocation of ricinine within Ricinus communis represents a sophisticated transport system that facilitates alkaloid distribution, remobilization, and functional deployment throughout the plant.

Phloem-Mediated Transport:

Ricinine is actively transported through the phloem system of Ricinus communis, as demonstrated by its presence in phloem sap and translocation studies using radioactively labeled alkaloid [19] [9] [20]. When ricinine-3,5-14C is administered to senescent leaves, rapid translocation occurs to all other tissues of the plant, with developing fruits and seeds showing the most rapid labeling [19] [9].

The translocation process exhibits strong sink-source relationships, with young growing leaves and developing tissues importing ricinine much more rapidly than mature leaves [19] [9]. This preferential transport to metabolically active tissues suggests that ricinine translocation is integrated with normal phloem transport mechanisms and responds to developmental signals.

Tissue-Specific Uptake Patterns:

Different tissues exhibit varying capacities for ricinine uptake and accumulation. Developing seeds represent the most efficient sink for translocated ricinine, becoming labeled more rapidly than any other tissue when alkaloid is supplied to senescent leaves [19] [9]. This preferential accumulation in seeds is consistent with the high ricinine content found in mature castor seeds.

Young growing leaves demonstrate significantly enhanced uptake compared to mature leaves, suggesting that translocation is coupled to tissue metabolic activity and growth rate [19] [9]. This selective distribution ensures that ricinine is delivered to tissues where it may perform specific physiological functions.

Directional Transport and Remobilization:

The translocation system facilitates ricinine remobilization from senescing tissues to actively growing regions. During leaf senescence, ricinine is exported from yellow leaves and redistributed to younger tissues, providing a mechanism for alkaloid conservation and recycling [19] [8] [9]. This remobilization process may be linked to overall nitrogen redistribution during senescence.

The efficiency of this transport system suggests specialized loading and unloading mechanisms in the phloem, possibly involving specific transporters or carrier proteins that facilitate ricinine movement across cellular membranes.

Pyridine Nucleotide Metabolism Connection

The biosynthesis and metabolism of ricinine are intimately connected to pyridine nucleotide metabolism in Ricinus communis, representing one of the most well-documented examples of alkaloid-nucleotide metabolic integration in plants.

Shared Metabolic Pathways:

Ricinine biosynthesis utilizes the same de novo pathway employed for NAD synthesis in plants [1] [2] [6]. Both processes begin with quinolinic acid as a common intermediate, and the regulatory mechanisms controlling pyridine nucleotide synthesis directly influence ricinine production. The 6-fold increase in quinolinic acid phosphoribosyltransferase activity that precedes ricinine biosynthesis demonstrates this metabolic connection [1] [2].

The pyridine nucleotide cycle provides multiple entry points for ricinine biosynthesis, with nicotinic acid, NAD, and related compounds all serving as effective precursors [6] [7]. This metabolic flexibility allows ricinine biosynthesis to respond to changes in pyridine nucleotide pool sizes and turnover rates.

Metabolic Competition and Regulation:

Competition exists between ricinine biosynthesis and pyridine nucleotide synthesis for common intermediates, particularly quinolinic acid [21]. Mutual inhibition has been observed between the conversion of quinolinic acid to ricinine and to pyridine nucleotide cycle intermediates, indicating metabolic branch point regulation [21].

This competition suggests that ricinine biosynthesis may be regulated in response to cellular NAD requirements, with alkaloid production potentially serving as a metabolic overflow pathway when pyridine nucleotide demands are satisfied.

Functional Integration:

The connection between ricinine and pyridine nucleotide metabolism may serve multiple functions beyond simple metabolic overflow. Ricinine could function as a storage form of pyridine precursors, allowing plants to maintain reserves that can be mobilized when NAD synthesis capacity is needed. The ready interconversion between ricinine and N-demethylricinine may facilitate this storage function [8] [9].

The metabolic integration also provides a mechanism for coordinating alkaloid production with overall cellular metabolic state, ensuring that ricinine biosynthesis occurs when adequate pyridine nucleotide pools are maintained for essential cellular functions.

Developmental Variations in Biosynthesis

Ricinine biosynthesis in Ricinus communis exhibits pronounced developmental variations that reflect changing physiological requirements and metabolic priorities throughout the plant life cycle.

Seedling Development Patterns:

The most dramatic developmental variation in ricinine biosynthesis occurs during early seedling development, particularly in etiolated conditions [1] [2]. The nearly 12-fold increase in ricinine content over a 4-day period in dark-grown seedlings represents one of the most significant developmental changes in plant alkaloid metabolism documented. This increase is preceded by activation of the de novo pyridine nucleotide pathway, establishing a clear temporal relationship between pathway activation and alkaloid accumulation.

The enhancement of ricinine biosynthesis in etiolated seedlings suggests that the alkaloid may play specific roles during early development, possibly related to protection against pathogens or herbivores during the vulnerable establishment phase.

Tissue Maturation and Alkaloid Distribution:

As plants mature, ricinine biosynthesis and accumulation patterns change significantly across different tissues. Green leaves maintain high levels of ricinine under normal conditions, while senescent yellow leaves show rapid depletion of the alkaloid through N-demethylation and translocation processes [8] [9]. This age-related shift in alkaloid metabolism facilitates nutrient remobilization and supports continued growth.

Root tissues demonstrate the capacity for ricinine biosynthesis throughout development, as evidenced by incorporation studies with labeled precursors [10] [11]. However, the relative contribution of different tissues to total plant ricinine content varies with developmental stage and environmental conditions.

Reproductive Development:

During reproductive development, developing fruits and seeds become major sinks for ricinine accumulation [19] [9]. Seeds ultimately contain approximately 0.2% ricinine by weight, representing a significant concentration of the alkaloid in storage tissues [12] [13]. This accumulation pattern suggests that ricinine serves important functions in seed protection and possibly in early germination processes.

The preferential translocation of ricinine to developing reproductive tissues indicates developmental programming that prioritizes alkaloid delivery to tissues requiring protection from herbivores and pathogens.

Environmental Modulation of Development Patterns:

Environmental factors significantly modulate developmental patterns of ricinine biosynthesis. Temperature stress affects alkaloid accumulation differently in various cultivars, with some genotypes showing enhanced cotyledon ricinine content at elevated temperatures [14]. Light conditions also influence biosynthetic patterns, with dark conditions generally favoring enhanced alkaloid accumulation.

These environmental interactions suggest that ricinine biosynthesis developmental patterns are adaptive responses that can be modified based on stress conditions and environmental challenges. The flexibility of these patterns allows plants to adjust alkaloid production to match changing protective requirements throughout development.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Marwat SK, Rehman F, Khan EA, Baloch MS, Sadiq M, Ullah I, Javaria S, Shaheen S. Review - Ricinus cmmunis - Ethnomedicinal uses and pharmacological activities. Pak J Pharm Sci. 2017 Sep;30(5):1815-1827. PubMed PMID: 29084706.

3: Lopez Nunez OF, Pizon AF, Tamama K. Ricin Poisoning after Oral Ingestion of Castor Beans: A Case Report and Review of the Literature and Laboratory Testing. J Emerg Med. 2017 Nov;53(5):e67-e71. doi: 10.1016/j.jemermed.2017.08.023. Epub 2017 Oct 4. PubMed PMID: 28987302.

4: Xu W, Yan X, Shao R, Chen L, Ke Z. Optimization of Ultrasonic-Microwave Synergistic Extraction of Ricinine from Castor Cake by Response Surface Methodology. Curr Pharm Biotechnol. 2016;17(13):1126-1133. PubMed PMID: 27655362.

5: Moshiri M, Hamid F, Etemad L. Ricin Toxicity: Clinical and Molecular Aspects. Rep Biochem Mol Biol. 2016 Apr;4(2):60-5. PubMed PMID: 27536698; PubMed Central PMCID: PMC4986263.

6: Nyasembe VO, Cheseto X, Kaplan F, Foster WA, Teal PE, Tumlinson JH, Borgemeister C, Torto B. The Invasive American Weed Parthenium hysterophorus Can Negatively Impact Malaria Control in Africa. PLoS One. 2015 Sep 14;10(9):e0137836. doi: 10.1371/journal.pone.0137836. eCollection 2015. PubMed PMID: 26367123; PubMed Central PMCID: PMC4569267.

7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.

8: Ohishi K, Toume K, Arai MA, Sadhu SK, Ahmed F, Mizoguchi T, Itoh M, Ishibashi M. Ricinine: a pyridone alkaloid from Ricinus communis that activates the Wnt signaling pathway through casein kinase 1α. Bioorg Med Chem. 2014 Sep 1;22(17):4597-601. doi: 10.1016/j.bmc.2014.07.027. Epub 2014 Jul 24. PubMed PMID: 25124862.

9: Wachira SW, Omar S, Jacob JW, Wahome M, Alborn HT, Spring DR, Masiga DK, Torto B. Toxicity of six plant extracts and two pyridone alkaloids from Ricinus communis against the malaria vector Anopheles gambiae. Parasit Vectors. 2014 Jul 4;7:312. doi: 10.1186/1756-3305-7-312. PubMed PMID: 24996560; PubMed Central PMCID: PMC4098926.

10: Cai M, Chen X, Wei X, Pan S, Zhao Y, Jin M. Dispersive solid-phase extraction followed by high-performance liquid chromatography/tandem mass spectrometry for the determination of ricinine in cooking oil. Food Chem. 2014 Sep 1;158:459-65. doi: 10.1016/j.foodchem.2014.02.114. Epub 2014 Feb 28. PubMed PMID: 24731370.

11: Peng J, Cai S, Wang L, Zhao N, Zhang TJ, Chen ZX, Meng FH. A metabonomic analysis of serum from rats treated with ricinine using ultra performance liquid chromatography coupled with mass spectrometry. PLoS One. 2014 Mar 11;9(3):e90416. doi: 10.1371/journal.pone.0090416. eCollection 2014. PubMed PMID: 24618672; PubMed Central PMCID: PMC3949718.

12: Thornton SL, Darracq M, Lo J, Cantrell FL. Castor bean seed ingestions: a state-wide poison control system's experience. Clin Toxicol (Phila). 2014 Apr;52(4):265-8. doi: 10.3109/15563650.2014.892124. Epub 2014 Mar 2. PubMed PMID: 24579983.

13: Liu YM, Tian D, Bao H, Zhao GL, Wang JX. [Study on chemical constituents of root bark of Discocleidion rufescens]. Zhong Yao Cai. 2012 Nov;35(11):1795-8. Chinese. PubMed PMID: 23627092.

14: Røen BT, Opstad AM, Haavind A, Tønsager J. Serial ricinine levels in serum and urine after ricin intoxication. J Anal Toxicol. 2013 Jun;37(5):313-7. doi: 10.1093/jat/bkt026. Epub 2013 Apr 16. PubMed PMID: 23592744.

15: Pittman CT, Guido JM, Hamelin EI, Blake TA, Johnson RC. Analysis of a ricin biomarker, ricinine, in 989 individual human urine samples. J Anal Toxicol. 2013 May;37(4):237-40. doi: 10.1093/jat/bkt010. Epub 2013 Mar 6. PubMed PMID: 23471955; PubMed Central PMCID: PMC4547525.

16: Hamelin EI, Johnson RC, Osterloh JD, Howard DJ, Thomas JD. Evaluation of ricinine, a ricin biomarker, from a non-lethal castor bean ingestion. J Anal Toxicol. 2012 Nov-Dec;36(9):660-2. doi: 10.1093/jat/bks077. Epub 2012 Sep 26. PubMed PMID: 23014889; PubMed Central PMCID: PMC4561852.

17: Souza KM, Guilhon GM, Santos LS, Cascaes MM, Secco RS, Brasil DS, Andrade EH, Marinho PS, Freire LR, Muller AH. Ricinine and other constituents of Aparisthmium cordatum (Euphorbiaceae). Nat Prod Res. 2013 Mar;27(4-5):364-70. doi: 10.1080/14786419.2012.695368. Epub 2012 Jun 18. PubMed PMID: 22708684.

18: Gao QY, Hu FL, Zhu HH, Liu MQ, Li HX, Hu F. [Control effects of Ricinus communis extracts on Meloidogyne incognita]. Ying Yong Sheng Tai Xue Bao. 2011 Nov;22(11):3033-8. Chinese. PubMed PMID: 22303684.

19: Worbs S, Köhler K, Pauly D, Avondet MA, Schaer M, Dorner MB, Dorner BG. Ricinus communis intoxications in human and veterinary medicine-a summary of real cases. Toxins (Basel). 2011 Oct;3(10):1332-72. doi: 10.3390/toxins3101332. Epub 2011 Oct 24. Review. PubMed PMID: 22069699; PubMed Central PMCID: PMC3210461.

20: Mol HG, Van Dam RC, Zomer P, Mulder PP. Screening of plant toxins in food, feed and botanicals using full-scan high-resolution (Orbitrap) mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Oct;28(10):1405-23. doi: 10.1080/19440049.2011.603704. PubMed PMID: 22007891.